N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide
Description
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide is a sulfonamide-derived compound featuring a pyrimidine core and a substituted acetamide moiety. The structure comprises:
- Central phenyl ring: Linked to a sulfamoyl group (–SO₂NH–) at the para position.
- Acetamide side chain: A 2-methoxyacetamide group (–NHCOCH₂OCH₃) at the phenyl ring’s para position, influencing solubility and bioactivity.
This compound belongs to a class of sulfonamide derivatives with applications in medicinal chemistry, particularly in antimicrobial and enzyme-targeted therapies. Its structural framework allows for systematic modifications to optimize pharmacokinetic or pharmacodynamic properties .
Properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-10-8-14(17-11(2)16-10)19-24(21,22)13-6-4-12(5-7-13)18-15(20)9-23-3/h4-8H,9H2,1-3H3,(H,18,20)(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXYDFDMPBOMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide typically involves the reaction of 2,6-dimethylpyrimidine with a sulfonamide derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyacetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity: Aromatic substituents (e.g., 2-methylphenoxy in ) increase logP values compared to the methoxy group in the target compound.
- Solubility: Ethoxy () or sodium salt derivatives (e.g., sodium phenoxyacetates in ) enhance aqueous solubility.
- Bioactivity: The 4-propanoylphenoxy variant () may exhibit improved target engagement due to the ketone’s electrophilic reactivity.
Crystallographic and Computational Studies
Structural analyses of related compounds employ tools like SHELX (), ORTEP-3 (), and WinGX (). For example:
Biological Activity
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H16N4O3S
- Molecular Weight : 320.37 g/mol
- CAS Number : 518350-19-1
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyacetyl chloride with a sulfonamide derivative of 2,6-dimethylpyrimidine. The reaction conditions usually include the use of organic solvents and base catalysts to facilitate the formation of the amide bond.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies involving various derivatives demonstrated significant activity in animal models for epilepsy using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The structure-activity relationship (SAR) analysis revealed that modifications in the pyrimidine and phenyl groups significantly impacted anticonvulsant efficacy .
The proposed mechanism of action for this class of compounds involves modulation of neuronal voltage-sensitive sodium channels. Compounds exhibiting higher lipophilicity tended to show delayed onset but prolonged duration of action in anticonvulsant tests, suggesting that these compounds may preferentially distribute to peripheral tissues before acting on the central nervous system .
Case Studies and Research Findings
- Anticonvulsant Screening :
- SAR Analysis :
- Toxicology Assessments :
Summary Table of Biological Activities
| Compound | Biological Activity | Test Method | Dose (mg/kg) | Result |
|---|---|---|---|---|
| Compound A | Anticonvulsant | MES | 100 | Effective |
| Compound B | Anticonvulsant | PTZ | 300 | Effective |
| Compound C | Neurotoxic | Rotarod | 100 | Toxic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
